6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-5-3-4-6-16(14)13-26-20-22-21-19-12-11-18(23-24(19)20)15-7-9-17(25-2)10-8-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRYFGYUVDGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate hydrazine derivatives and pyridazine precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and suitable electrophiles.
Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached through nucleophilic substitution reactions, where a thiol derivative reacts with a benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines or reducing other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives, including the target compound, as antiviral agents. The presence of the triazole moiety is crucial for biological activity against various viral infections. For instance, compounds structurally related to triazolo[4,3-b]pyridazine have shown effectiveness against HIV and other viruses by targeting key viral enzymes and processes .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects, particularly against resistant strains of bacteria. Triazole derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Cancer Research
Inhibition of Oncogenic Pathways
Triazolo[4,3-b]pyridazine derivatives have been studied for their ability to inhibit oncogenic pathways. They can act as inhibitors of kinases involved in cancer progression. For example, compounds derived from this scaffold have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2) and c-Met kinases, which are critical in tumor angiogenesis and metastasis .
Case Studies
A notable study demonstrated that a related compound exhibited an IC50 value of 0.02 µM against specific cancer cell lines, indicating potent anticancer activity. This suggests that modifications on the triazole ring can enhance selectivity and efficacy against tumor cells .
Neuropharmacology
Central Nervous System Penetration
The unique physicochemical properties of the pyridazine ring allow for effective central nervous system penetration. Compounds based on this structure have been evaluated for their potential in treating neurodegenerative diseases like Huntington's disease and spinal muscular atrophy (SMA). The design focuses on minimizing cardiac liabilities while maximizing CNS efficacy .
Structure-Activity Relationship (SAR) Studies
Optimization for Enhanced Activity
Research into the SAR of triazolo[4,3-b]pyridazine derivatives has provided insights into how structural modifications can influence biological activity. For instance, substituents on the phenyl ring significantly affect potency and selectivity towards specific biological targets. Studies have shown that introducing electron-donating groups enhances activity against certain enzymes while maintaining low toxicity profiles .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Antiviral Activity | Effective against HIV and other viruses through enzyme inhibition | Related compounds show antiviral activity with IC50 values < 0.1 µM |
| Antimicrobial Properties | Significant effects against resistant bacterial strains | Exhibited activity against both Gram-positive and Gram-negative bacteria |
| Cancer Research | Inhibition of kinases involved in cancer progression | IC50 values as low as 0.02 µM in specific cancer cell lines |
| Neuropharmacology | Potential treatment for neurodegenerative diseases | Effective CNS penetration with minimized cardiac liabilities |
| SAR Studies | Insights into how structural modifications impact biological activity | Electron-donating groups enhance potency while reducing toxicity |
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways and affecting cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Effects on Target Selectivity :
- The 2-methylbenzylthio group in the target compound enhances PDE4 isoform selectivity (PDE4A/B/C/D) over other PDE families .
- Replacement with 4-chlorobenzylthio (as in ) shifts activity toward fungal targets (C. albicans), likely due to increased electrophilicity.
- Pyridinylmethylthio derivatives (e.g., ) show variable activity, suggesting heteroaromatic substituents may influence solubility and membrane penetration.
Role of the 4-Methoxyphenyl Group :
- The 4-methoxyphenyl group at position 6 is associated with enhanced alkaline phosphatase inhibition and antiproliferative effects in breast cancer cells (MCF-7, MDA-MB-231) .
- Analogous compounds with 4-chlorophenyl or 2-thienyl groups exhibit reduced PDE4 potency but improved antimicrobial activity .
Comparison with Non-Triazolopyridazine Analogs: Triazolothiadiazines (e.g., 6-(4-Methoxyphenyl)-3-(5-methyl-1-phenylpyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) share similar SAR trends but lower PDE4 selectivity compared to the target compound .
Pharmacological and Biochemical Studies
- PDE4 Inhibition : The target compound demonstrated >100-fold selectivity for PDE4 isoforms (A, B, C, D) over PDE1–PDE11, attributed to optimal steric complementarity in the catalytic pocket .
- Antimicrobial Activity : Against S. aureus and E. coli, the target compound showed MIC values of 16–64 µg/mL, comparable to ampicillin but with broader spectrum .
- Cytotoxicity : In MCF-7 cells, the 4-methoxyphenyl analog induced apoptosis at 10 µM, while chlorophenylthio derivatives required higher concentrations (IC50: 12 µM) .
Docking and Mechanistic Insights
Molecular docking studies reveal that the 2-methylbenzylthio group occupies a hydrophobic subpocket in PDE4A, stabilizing the inhibitor-enzyme complex. The methoxy group forms hydrogen bonds with Gln-369, critical for high affinity . In contrast, GABAA-active analogs like TPA023 adopt distinct binding poses in the benzodiazepine site, emphasizing the structural versatility of the triazolopyridazine scaffold .
Biological Activity
The compound 6-(4-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a novel derivative belonging to the class of triazole-containing compounds. This article explores its biological activities, including antioxidant, anticancer, and anti-diabetic effects. The findings are based on diverse sources of research data and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of triazole rings and the introduction of thioether functionalities. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds.
Biological Activity Overview
The biological activity of 6-(4-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has been evaluated in several studies focusing on its potential therapeutic effects.
Antioxidant Activity
Research indicates that derivatives containing the triazole moiety exhibit significant antioxidant properties. For instance, compounds with similar structures have shown IC50 values in the DPPH radical scavenging assay, suggesting their ability to neutralize free radicals effectively.
| Compound | IC50 Value (µg/ml) | Activity Type |
|---|---|---|
| 2d | 16.97 | Antioxidant |
| 2e | 21.40 | Antioxidant |
| 2j | 18.78 | Antioxidant |
These values indicate that modifications in the molecular structure can enhance antioxidant activity significantly .
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines. Notably, compounds structurally related to 6-(4-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine have demonstrated varying degrees of cytotoxicity against leukemia and solid tumors.
| Cell Line | % Growth Inhibition | Reference |
|---|---|---|
| CCRF-CEM (Leukemia) | 44.59 | |
| MCF-7 (Breast) | Moderate activity | |
| MDA-MB-231 (Breast) | Significant activity |
The National Cancer Institute's evaluation of similar compounds revealed that modifications could lead to enhanced antiproliferative effects against specific cancer types .
Anti-Diabetic Activity
In vivo studies have shown that certain derivatives exhibit significant blood glucose-lowering effects when tested in streptozotocin-induced diabetic models. For example:
| Compound | Blood Glucose Lowering Activity (%) | Model Used |
|---|---|---|
| 2d | 59.15 | Albino Rat |
| 2b | 59.98 | Albino Rat |
These findings suggest a promising avenue for developing anti-diabetic agents based on triazole derivatives .
Case Studies
- Antioxidant and Anticancer Properties : A study demonstrated that a series of triazole-thiadiazole derivatives exhibited notable antioxidant activity alongside moderate anticancer properties against various cell lines, highlighting the potential dual therapeutic role of these compounds .
- Diabetes Management : Another investigation into similar compounds revealed their efficacy in managing diabetes through mechanisms involving insulin sensitivity enhancement and reduction of oxidative stress .
Q & A
Q. What are the standard protocols for synthesizing 6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridazine core. Key steps include:
- Cyclization : Reacting hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., ethanol or acetic acid at 80–120°C) to form the triazole ring .
- Functionalization : Introducing the 4-methoxyphenyl and 2-methylbenzylthio substituents via nucleophilic substitution or coupling reactions. Phosphorus oxychloride or coupling agents like EDC/HOBt are often used to activate intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product (>95% purity) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Critical techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and confirm the triazolopyridazine core (e.g., aromatic proton signals at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 434.47 for related derivatives) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography : For unambiguous structural confirmation, though limited by crystal growth challenges .
Q. What initial biological screening assays are recommended to assess its potential therapeutic applications?
Prioritize assays aligned with triazolopyridazines’ known activities:
- Kinase Inhibition : Screen against c-Met, Pim-1, or PDE4 isoforms using enzymatic assays (IC determination) .
- Antiproliferative Activity : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (1–100 µM) .
- Anti-inflammatory Potential : COX-2 inhibition assays or LPS-induced cytokine release models (e.g., TNF-α/IL-6 suppression in macrophages) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
-
Substituent Variation : Systematically modify the 4-methoxyphenyl (e.g., replace methoxy with ethoxy or halogens) and 2-methylbenzylthio groups (e.g., vary alkyl chain length) to assess impact on target binding .
-
Bioisosteric Replacement : Replace the triazole ring with thiadiazole or imidazo-pyridine moieties to enhance solubility or metabolic stability .
-
Table 1 : Example SAR Data for PDE4 Inhibition (Adapted from ):
Substituent (R) PDE4A IC (nM) Selectivity (vs. PDE3/5) 4-Methoxy 12.5 >1000-fold 3,4-Dimethoxy 8.3 >800-fold 2-Methylbenzyl 18.9 >500-fold
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?
- Metabolic Profiling : Perform liver microsome assays (human/rodent) to identify rapid clearance or reactive metabolites .
- Formulation Optimization : Use solubilizing agents (e.g., cyclodextrins) or nanoencapsulation to improve bioavailability .
- Target Engagement Studies : Use pharmacodynamic biomarkers (e.g., phospho-c-Met levels in tumors) to confirm mechanism of action .
Q. How can molecular docking studies guide the design of derivatives with improved target selectivity?
- Binding Pose Analysis : Dock the compound into PDE4 or c-Met crystal structures (PDB: 1XMU, 3F82) to identify key interactions (e.g., hydrogen bonds with Gln-443 in PDE4A) .
- Pharmacophore Modeling : Map essential features (e.g., hydrophobic pockets, hydrogen bond acceptors) to prioritize derivatives with complementary substituents .
- MM/GBSA Calculations : Estimate binding free energy to rank derivatives (e.g., ΔG < -40 kcal/mol correlates with high affinity) .
Q. What methodological considerations are critical when designing in vivo pharmacokinetic studies for this compound?
- Dosing Route : Intravenous vs. oral administration to assess absolute bioavailability (e.g., 10 mg/kg in Sprague-Dawley rats) .
- Sampling Schedule : Frequent plasma collection (0.5, 1, 2, 4, 8, 24 h) to calculate AUC, C, and t .
- Tissue Distribution : LC-MS/MS quantification in target organs (e.g., liver, tumors) to correlate exposure with efficacy .
Q. How can researchers address discrepancies in biological activity data across different substituent modifications?
- Orthogonal Assays : Validate hits using both enzymatic (e.g., PDE4 inhibition) and cell-based (e.g., cAMP accumulation) assays to rule out assay artifacts .
- Counter-Screening : Test against off-targets (e.g., cytochrome P450 isoforms) to identify non-specific effects .
- Data Normalization : Use Z-factor or strictly standardized mean difference (SSMD) to quantify assay robustness and reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
